molecular formula C15H13NO5S B14326161 Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108620-51-5

Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-

Cat. No.: B14326161
CAS No.: 108620-51-5
M. Wt: 319.3 g/mol
InChI Key: PWCVFWRSXVXAFA-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, where the acetamide group is attached to a fluorenyl ring system with a sulfooxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of 2-acetamidofluorene with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted fluorenyl compounds.

Scientific Research Applications

Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The fluorenyl ring system provides a rigid framework that enhances its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidofluorene: A related compound without the sulfooxy group, used in similar research applications.

    N-(3-(sulfooxy)phenyl)acetamide: Another sulfooxy-substituted acetamide with different structural features.

Uniqueness

Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is unique due to the presence of both the fluorenyl ring system and the sulfooxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

108620-51-5

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(2-acetamido-9H-fluoren-3-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-14-7-11-6-10-4-2-3-5-12(10)13(11)8-15(14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

PWCVFWRSXVXAFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OS(=O)(=O)O

Origin of Product

United States

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